molecular formula C10H10ClNO3 B13209051 2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B13209051
M. Wt: 227.64 g/mol
InChI Key: SCFMIUIAURTSCS-UHFFFAOYSA-N
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Description

2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a chloro substituent at the 6-position and an acetic acid moiety at the 3-position of the oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with chloroacetic acid in the presence of a base, leading to the formation of the oxazine ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is unique due to its specific chloro and acetic acid substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-1-2-9-8(3-6)12-7(5-15-9)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMIUIAURTSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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